1-(2-furylmethyl)-4-(4-methoxybenzyl)piperazine is a chemical compound with significant potential in medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 286.37 g/mol. The compound features a piperazine core substituted with a furylmethyl group and a methoxybenzyl group, making it structurally interesting for various biological applications.
This compound belongs to the class of piperazine derivatives, which are known for their diverse pharmacological properties, including anxiolytic, antidepressant, and antipsychotic effects. The presence of the furyl and methoxybenzyl substituents enhances its potential for activity against various biological targets.
The synthesis of 1-(2-furylmethyl)-4-(4-methoxybenzyl)piperazine can be achieved through several methods, primarily involving the reaction of piperazine derivatives with appropriate alkyl halides or aldehydes.
The molecular structure of 1-(2-furylmethyl)-4-(4-methoxybenzyl)piperazine can be described using its structural formula and key data points.
COC1=CC=CC(=C1)CN2CCN(CC2)CC3=CC=CO3
QGAPZHVCQZZDIF-UHFFFAOYSA-N
The structure features a piperazine ring connected to both a furyl group and a methoxybenzyl group, contributing to its unique chemical properties.
1-(2-furylmethyl)-4-(4-methoxybenzyl)piperazine can undergo various chemical reactions typical for piperazine derivatives.
The physical and chemical properties of 1-(2-furylmethyl)-4-(4-methoxybenzyl)piperazine are crucial for understanding its behavior in biological systems.
1-(2-furylmethyl)-4-(4-methoxybenzyl)piperazine has several potential applications in scientific research:
CAS No.: 119757-73-2
CAS No.: 25811-35-2
CAS No.: 99-18-3
CAS No.: 104332-28-7
CAS No.: 33984-05-3
CAS No.: